

Spectroscopic Characterization of D-Leucinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D-Leucinol	
Cat. No.:	B2540389	Get Quote

Introduction: **D-Leucinol**, with the systematic IUPAC name (2R)-2-amino-4-methylpentan-1-ol, is a chiral amino alcohol derived from the amino acid D-leucine. Its versatile nature as a chiral building block makes it a valuable component in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its structural properties is essential for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for **D-Leucinol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation and purity assessment of **D-Leucinol**. As **D-Leucinol** and its enantiomer, L-Leucinol, possess identical chemical structures, their NMR spectra are indistinguishable.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Leucinol provides information on the number of different types of protons and their neighboring environments. The data presented below corresponds to L(+)-Leucinol, which is spectrally identical to D(-)-Leucinol.[1]

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.54	dd	J = 10.4, 3.8	H-1a (diastereotopic)
~3.24	dd	J = 10.4, 7.6	H-1b (diastereotopic)
~2.90	m	-	H-2
~1.67	m	J = 6.5, 6.3	H-4
~1.18	t	-	H-3 (CH ₂)
~0.93	d	J = 6.5	H-5 (CH₃)
~0.90	d	J = 6.3	H-5' (CH₃)

Note: The signals for the -OH and - NH_2 protons are typically broad and their chemical shifts can vary depending on solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
~67.0	C-1 (-CH ₂ OH)
~53.0	C-2 (-CHNH ₂)
~44.0	C-3 (-CH ₂)
~25.0	C-4 (-CH)
~23.5	C-5 (-CH ₃)
~22.0	C-5' (-CH₃)

Note: Data is interpreted from spectral images available in databases as a direct numerical list was not found in the search results.[2]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of the **D-Leucinol** sample for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Deuterium Oxide, D₂O) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter and transfer it into a 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.

Data Acquisition:

- The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
- Before acquisition, the magnetic field is locked to the deuterium signal of the solvent.
- The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
- For a standard ¹H NMR spectrum, a sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment is typically performed, and a larger number of scans is required due to the low natural abundance of the ¹³C isotope.
- Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or referenced to the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The following table summarizes the main absorption bands observed in the FTIR spectrum of Leucinol.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching (superimposed)
2955 - 2870	Strong	C-H stretching (aliphatic)
~1590	Medium	N-H bending (scissoring)
~1470	Medium	C-H bending
~1050	Strong	C-O stretching (primary alcohol)

Note: Data is interpreted from spectral images available in databases.[2]

Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a liquid sample like **D-Leucinol**.

- Instrument Setup: Ensure the ATR accessory, typically equipped with a diamond crystal, is clean.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.
- Sample Application: Place a small drop of neat **D-Leucinol** directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.
- Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal.

- Acquire the spectrum over a typical range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, an average of 16 to 32 scans is typically collected.
- Cleaning: After the measurement, the crystal is thoroughly cleaned by wiping it with a soft tissue soaked in a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Mass Spectrometry Data

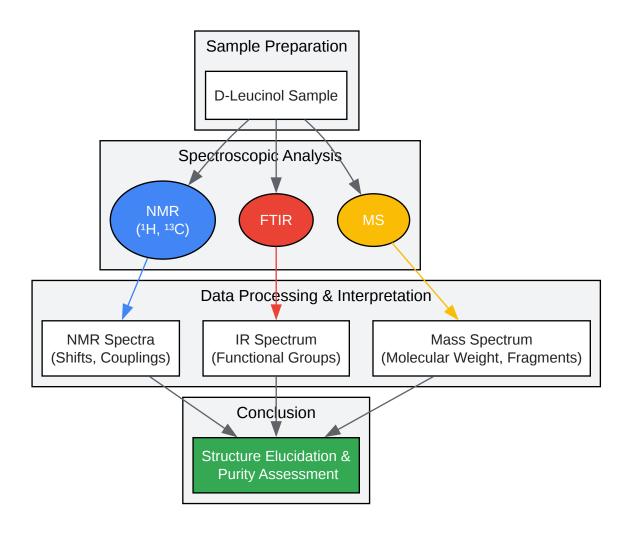
The mass spectrum of **D-Leucinol** (Molecular Weight: 117.19 g/mol) shows a characteristic fragmentation pattern.[2]

m/z (Mass/Charge)	Relative Intensity	Assignment
117	Low	[M] ⁺ (Molecular Ion)
86	High	[M - CH₂OH]+
44	High	[CH ₂ =NH ₂]+
30	High	[CH ₂ =NH ₂]+ (rearrangement)

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like **D-Leucinol**.

- Sample Preparation: Prepare a dilute solution of D-Leucinol (e.g., ~10-100 μg/mL) in a
 volatile organic solvent such as methanol or dichloromethane. The sample should be free of
 non-volatile materials.
- GC Separation:



- \circ Inject a small volume (typically 1 μ L) of the sample solution into the GC injection port, which is heated to vaporize the sample.
- The vaporized sample is carried by an inert gas (e.g., helium) onto a capillary column.
- The column temperature is programmed to increase over time, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase. **D-Leucinol** will elute at a specific retention time.
- MS Analysis (Electron Ionization EI):
 - As **D-Leucinol** elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
 - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound such as **D-Leucinol**.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of **D-Leucinol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. L(+)-Leucinol(7533-40-6) 1H NMR [m.chemicalbook.com]
- 2. L-Leucinol | C6H15NO | CID 111307 PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Characterization of D-Leucinol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2540389#spectroscopic-data-of-d-leucinol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com